4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine
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Overview
Description
4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine is a chemical compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.7 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine, methanesulfonylethyl, and methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine involves several steps. One common method includes the reaction of 4-chloro-6-methylpyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The methanesulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine can be compared with other pyrimidine derivatives, such as:
4-chloro-6-methylpyrimidine: Lacks the methanesulfonylethyl group, leading to different chemical properties and reactivity.
2-(1-methanesulfonylethyl)-6-methylpyrimidine:
The presence of both chlorine and methanesulfonylethyl groups in this compound makes it unique and valuable for specific research and industrial applications.
Properties
CAS No. |
1596975-64-2 |
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Molecular Formula |
C8H11ClN2O2S |
Molecular Weight |
234.70 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-(1-methylsulfonylethyl)pyrimidine |
InChI |
InChI=1S/C8H11ClN2O2S/c1-5-4-7(9)11-8(10-5)6(2)14(3,12)13/h4,6H,1-3H3 |
InChI Key |
JJRHUGBHLANAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)S(=O)(=O)C)Cl |
Purity |
95 |
Origin of Product |
United States |
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